Palatinose monohydrate
Description
Scientific Nomenclature and Isomeric Relationships
The systematic name for Palatinose (B82088) is 6-O-α-D-glucopyranosyl-D-fructofuranose. wikipedia.org The monohydrate version is specifically named 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate. This nomenclature precisely defines its stereochemistry and the connection point between the two monosaccharide units.
Palatinose is one of several isomers of sucrose (B13894). Other notable isomers include trehalulose (B37205) (1-O-α-D-glucopyranosyl-D-fructose), turanose, and leucrose. caldic.com These isomers differ in the linkage between the glucose and fructose (B13574) units. For instance, trehalulose possesses an α-1,1-glycosidic bond. mdpi.com The specific arrangement of the glycosidic bond in each isomer dictates its physical and chemical characteristics.
Table 1: Comparison of Sucrose and its Isomers
| Feature | Palatinose (Isomaltulose) | Sucrose | Trehalulose |
| Systematic Name | 6-O-α-D-glucopyranosyl-D-fructofuranose | 2-O-α-D-glucopyranosyl-D-fructose | 1-O-α-D-glucopyranosyl-D-fructose |
| Glycosidic Bond | α-1,6 | α-1,2 | α-1,1 |
| Natural Occurrence | Honey, sugarcane extracts wikipedia.org | Sugar cane, sugar beet caldic.com | Honey caldic.com |
| Relative Sweetness (to Sucrose) | ~50% mdpi.com | 100% | ~70% caldic.com |
Enzymatic Bioconversion from Sucrose: Research and Development
The industrial production of Palatinose relies on the enzymatic rearrangement of sucrose. wikipedia.orgisomaltulose.org This bioconversion is catalyzed by the enzyme sucrose isomerase (also known as isomaltulose synthase), which has an EC number of 5.4.99.11. sci-hub.seebi.ac.uk This enzyme cleaves the α-1,2-glycosidic bond in sucrose and facilitates the formation of a new α-1,6-glycosidic bond, yielding isomaltulose. mdpi.com
Research has focused on sourcing and optimizing sucrose isomerase from various microorganisms. Strains from genera such as Erwinia, Klebsiella, Serratia, and Pantoea have been identified as producers of this enzyme. mdpi.comnih.gov The reaction mechanism involves the formation of a glucose-enzyme intermediate after the cleavage of the bond in sucrose. sci-hub.se The freed fructose moiety then reattaches at the 6-position of the glucose to form isomaltulose. ebi.ac.uk
Significant research and development efforts have been directed at improving the efficiency and cost-effectiveness of this bioconversion process. Key areas of investigation include:
Immobilization Techniques: To enhance enzyme stability and reusability, researchers have explored various immobilization methods. These include entrapment in materials like sodium alginate and attachment to carriers such as graphene oxide. mdpi.comfrontiersin.org Immobilization helps in preventing the enzyme from mixing with the final product, thereby simplifying purification and reducing production costs. mdpi.com
Whole-Cell Biocatalysis: This approach utilizes whole microbial cells that produce sucrose isomerase, which can be more cost-effective than using purified enzymes. mdpi.com However, challenges such as the consumption of sucrose by the cells as a carbon source and potential cell autolysis need to be managed. mdpi.com
Protein Engineering: Modern research employs protein engineering techniques to enhance the properties of sucrose isomerase. mdpi.com By predicting and substituting unstable amino acid residues, scientists have been able to improve the thermostability and catalytic activity of the enzyme, leading to higher yields of isomaltulose. frontiersin.orgmdpi.com
Table 2: Research Highlights in Palatinose Bioconversion
| Research Focus | Key Findings |
| Enzyme Source | Sucrose isomerase from various bacteria like Pantoea dispersa and Erwinia sp. are effective. frontiersin.orgnih.gov |
| Immobilization | Immobilized enzymes show good reusability, with some systems maintaining high conversion rates for multiple cycles. frontiersin.org |
| Process Optimization | Studies have optimized parameters like temperature, pH, and substrate concentration to maximize yield. For instance, a high concentration of isomaltulose (446.4 g/L) was achieved under optimized conditions using immobilized SIase. frontiersin.org |
| Yield Improvement | Protein engineering has led to mutant enzymes with significantly increased isomaltulose production efficiency. mdpi.com |
Historical Trajectory and Current Paradigms in Palatinose Monohydrate Studies
Palatinose was first discovered in the 1950s by researchers at a sugar production facility in the Palatinate region of Germany, from which its trade name, Palatinose™, is derived. isomaltulose.org The initial research recognized its potential as a sugar alternative with a slower energy release profile compared to sucrose. isomaltulose.org
Its commercial use began in Japan in 1985. wikipedia.orgnih.gov Subsequently, it gained regulatory approval in various regions, including the European Union as a novel food in 2005 and receiving Generally Recognized As Safe (GRAS) status from the U.S. Food and Drug Administration in 2006. wikipedia.orgisomaltulose.org
Current research paradigms have expanded beyond its basic properties to explore its physiological effects in greater detail. Recent studies have investigated its impact on metabolic health, with findings suggesting it can stimulate the release of beneficial gut hormones like GLP-1. beneo.com Other research has explored its effects on sleep quality, indicating that its slow and sustained glucose release may contribute to a longer deep sleep phase. beneo.comdairyfoods.com Furthermore, the understanding of its metabolism in plants has evolved, with studies showing that intracellular enzymes in plants can catabolize isomaltulose, a notion that challenges its previous consideration as a non-metabolized sugar in plant physiology studies. nih.gov The global market for isomaltulose has seen steady growth, driven by increasing consumer demand for healthier carbohydrate options. sci-hub.se
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58024-13-8 | |
| Record name | Isomaltulose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic and Physiological Research on Palatinose Monohydrate
Gastrointestinal Digestion and Absorption Kinetics
The digestion and absorption of Palatinose (B82088) monohydrate are characterized by a slow but complete breakdown and uptake process within the small intestine. nutritionaloutlook.comnih.gov
Palatinose monohydrate is hydrolyzed into its constituent monosaccharides, glucose and fructose (B13574), by disaccharidases located on the brush border of the small intestinal villi. nih.govnih.gov The primary enzymes responsible for this cleavage are sucrase-isomaltase complexes. While sucrose (B13894) is rapidly cleaved by the sucrase component, the hydrolysis of the α-1,6-glycosidic bond in this compound is a significantly slower process. nih.govnih.gov
The rate of hydrolysis for this compound is considerably slower than that of sucrose, a key rate-limiting factor in its digestion. nih.govnih.gov Studies using human small intestinal mucosa have shown that the maximum velocity (Vmax) of hydrolysis for isomaltulose is only 26–45% of that for sucrose. nih.gov In rat intestinal preparations, the hydrolysis rate was observed to be 4 to 5 times slower than that of sucrose. researchgate.net This slow enzymatic cleavage is attributed to the higher stability of the α-1,6 bond compared to the α-1,2 bond in sucrose. beneo.com Despite this slow rate, research confirms that the hydrolysis is complete within the small intestine, as evidenced by breath hydrogen tests that show no signs of malabsorption or fermentation in the colon. cambridge.orgresearchgate.net
Following enzymatic hydrolysis, the released glucose and fructose are absorbed across the intestinal epithelium. Glucose is actively transported into the enterocytes via the sodium-glucose cotransporter 1 (SGLT1). youtube.com Fructose is absorbed through facilitated diffusion, primarily mediated by the glucose transporter 5 (GLUT5). youtube.comnih.gov Both monosaccharides then exit the enterocytes into the bloodstream via the glucose transporter 2 (GLUT2) located on the basolateral membrane. youtube.com Because the hydrolysis of this compound is slow, the release and subsequent absorption of glucose and fructose are gradual and occur over a longer stretch of the small intestine. frontiersin.org
The digestive processing of this compound differs significantly from that of other common disaccharides, most notably sucrose.
Rate of Digestion : this compound is digested much more slowly than sucrose and maltose. nutritionaloutlook.comnih.gov This leads to a prolonged release of energy. nutraceuticalbusinessreview.com
Location of Digestion : Due to its slow hydrolysis, this compound reaches more distal parts of the small intestine before it is fully broken down and absorbed. frontiersin.orgnutraceuticalbusinessreview.com In contrast, sucrose is rapidly hydrolyzed and absorbed in the upper sections of the small intestine. nutraceuticalbusinessreview.com
Energy Release : Both this compound and sucrose provide the same caloric value (4 kcal/g) as they are fully digested and absorbed. nih.govbeneo.com However, the speed of energy delivery is markedly different.
| Feature | Palatinose™ Monohydrate (Isomaltulose) | Sucrose |
|---|---|---|
| Glycosidic Bond | α-1,6-glycosidic | α-1,2-glycosidic |
| Rate of Hydrolysis | Slow (4-5 times slower than sucrose) researchgate.net | Rapid nutritionaloutlook.com |
| Primary Site of Absorption | Along the full length of the small intestine beneo.comfrontiersin.org | Upper (proximal) small intestine nutraceuticalbusinessreview.com |
| Digestibility | Complete nutritionaloutlook.comnih.gov | Complete |
Postprandial Glycemic and Insulinemic Responses
The slow digestion and absorption kinetics of this compound directly influence its postprandial metabolic effects, resulting in a more favorable glycemic and insulinemic profile compared to high-glycemic carbohydrates. nih.govnih.gov
Consumption of this compound leads to a significantly lower and more sustained rise in blood glucose levels compared to sucrose. nutritionaloutlook.comnih.gov This attenuated glycemic response is a direct consequence of the slow release of glucose into the bloodstream. nih.gov
In a study with healthy volunteers, the ingestion of 50g of this compound resulted in a peak plasma glucose level of approximately 110.9 mg/dL at 60 minutes. nih.gov In contrast, the same amount of sucrose led to a much higher and faster peak of 143.3 mg/dL at just 30 minutes, followed by a rapid decline. nih.gov Similarly, in subjects with type 2 diabetes, Palatinose ingestion resulted in peak blood glucose concentrations that were 20% lower than those seen after sucrose consumption. scispace.com This demonstrates a more stable and prolonged glucose supply, avoiding the sharp peaks and troughs associated with high-glycemic sugars. cambridge.orgnih.gov
The blunted glycemic response to this compound results in a correspondingly lower demand for insulin (B600854) secretion from the pancreatic β-cells. nih.govnih.gov Research has consistently shown a significantly reduced insulinemic response following this compound intake compared to sucrose. nutritionaloutlook.comnih.govscispace.com
In subjects with type 2 diabetes, insulin secretion was 55% lower after consuming this compound compared to sucrose. scispace.com In healthy individuals, the insulin response was over 50% lower. nih.gov This reduced insulin release is not only due to the lower blood glucose levels but is also influenced by a differential incretin (B1656795) hormone response. The slower digestion allows this compound to reach the lower intestine, where it stimulates L-cells to release glucagon-like peptide-1 (GLP-1), a hormone that supports blood sugar management. nutraceuticalbusinessreview.comnih.gov Conversely, it triggers a much smaller release of glucose-dependent insulinotropic polypeptide (GIP) from K-cells in the upper intestine compared to sucrose. nutraceuticalbusinessreview.comscispace.com This lower insulin demand may help reduce the metabolic stress on pancreatic β-cells, which is beneficial for long-term β-cell function and health. nih.govscispace.com
| Parameter | Palatinose™ Monohydrate (50g) | Sucrose (50g) |
|---|---|---|
| Peak Blood Glucose | ~20% lower peak concentration | Higher peak concentration |
| Insulin Release | 55% lower | Higher |
| GIP Release (iAUC) | 40% less | Higher |
| GLP-1 Secretion (iAUC) | 6.3-fold higher | Lower |
Determination and Implications of Glycemic Index (GI)
The Glycemic Index (GI) is a numerical system that ranks carbohydrates based on their effect on blood glucose levels. Palatinose™ monohydrate, also known as isomaltulose, is consistently classified as a low-glycemic carbohydrate. supplementsinreview.com Research conducted at internationally recognized institutions, such as the Sydney University Glycemic Index Research Service (SUGiRS) and the Beijing Nutrition Resources Institute, has established the GI of Palatinose™ at 32, with glucose as the reference standard at 100. supplementsinreview.comwikipedia.org This value is significantly lower than that of sucrose, which has a GI of 65. rosnutrition.com
The low GI of Palatinose™ is a direct consequence of its unique molecular structure. wikipedia.org Both Palatinose™ and sucrose are disaccharides composed of a glucose and a fructose unit. wikipedia.org However, the bond linking these units in Palatinose™ is an α-1,6-glycosidic bond, which is more stable and resistant to enzymatic hydrolysis than the α-1,2 linkage found in sucrose. wikipedia.orgrosnutrition.com Digestive enzymes in the small intestine hydrolyze this bond at a rate that is four to five times slower than that for sucrose. isomaltulose.org
This slow-release mechanism results in a markedly different postprandial glycemic response. supplementsinreview.com Following the ingestion of Palatinose™, the rise in blood glucose is slower and reaches a lower peak compared to high-GI carbohydrates. isomaltulose.orgnutraingredients.com The blood glucose curve is flatter and more prolonged, indicating a sustained delivery of glucose into the bloodstream. nutraingredients.com This contrasts sharply with the rapid spike and subsequent sharp decline in blood glucose typically observed after consuming high-GI sugars. supplementsinreview.com Consequently, the insulin response to Palatinose™ is also significantly lower. isomaltulose.org One study reported that the maximum insulin response was over 50% lower compared to sucrose. nutraingredients.com
The implications of this low-glycemic profile are significant for metabolic health. The balanced and sustained energy supply helps to avoid large fluctuations in blood glucose levels, which can be beneficial for blood sugar management. supplementsinreview.comisomaltulose.org Numerous studies have confirmed the low-GI response to Palatinose™ in diverse populations, including healthy individuals, overweight or obese subjects, and individuals with type 1 or type 2 diabetes. researchgate.net
Table 1: Glycemic Index of Palatinose™ Compared to Other Carbohydrates
| Carbohydrate | Glycemic Index (GI) | Classification |
|---|---|---|
| Palatinose™ (Isomaltulose) | 32 | Low |
| Sucrose | 65 | Medium |
| Glucose | 100 | High |
Substrate Utilization and Energy Metabolism
Palatinose™ monohydrate is fully digested and absorbed within the small intestine, meaning it does not reach the large intestine in significant amounts. beneo.comnutritionaloutlook.com The enzymatic hydrolysis by the sucrase-isomaltase enzyme complex cleaves the α-1,6-glycosidic bond, releasing its constituent monosaccharides: glucose and fructose. wikipedia.org Although the process is significantly slower, the total energy supplied is 4 kcal/g, the same as sucrose. beneo.com
Once absorbed into the bloodstream, the glucose and fructose components follow their conventional metabolic pathways. wikipedia.org Glucose is transported via the circulatory system to various tissues, such as skeletal muscle, where it can be used directly for energy through cellular metabolism or stored as glycogen (B147801). wikipedia.org Fructose is primarily taken up by the liver, where it is metabolized. wikipedia.org The slower, more gradual absorption of these monosaccharides from Palatinose™ leads to a prolonged delivery of these energy substrates to the body's tissues. nih.gov Studies using an ileostomy model have confirmed that Palatinose™ is almost completely absorbed from the human small intestine, regardless of whether it is consumed in a solid food or beverage format. nih.gov
The slow and sustained release of glucose from Palatinose™ monohydrate has implications for glycogen storage. The lower and more stable blood glucose and insulin levels after its consumption may influence glycogen re-synthesis and utilization. nih.gov Research suggests that the low-glycemic properties of Palatinose™ may help to spare glycogen stores during prolonged physical activity. nih.gov By promoting a greater reliance on fat oxidation for energy, the body's limited carbohydrate reserves in the muscles and liver are preserved for a longer duration. nih.govnih.gov
While direct comparative studies on the precise rates of hepatic and muscular glycogen re-synthesis following exercise are an area of ongoing research, the sustained glucose supply provided by Palatinose™ is considered beneficial for maintaining euglycemia, which is important for preventing fatigue and preserving glycogen stores. nih.gov
A significant body of research has demonstrated that Palatinose™ monohydrate consumption influences energy partitioning, shifting substrate utilization towards fat oxidation. isomaltulose.orgnih.gov This metabolic shift is primarily attributed to the low and stable insulin response it elicits. isomaltulose.org Lower insulin levels permit a higher rate of fat mobilization and oxidation for energy. isomaltulose.org
Studies have consistently shown that when Palatinose™ is consumed instead of high-glycemic carbohydrates like sucrose, glucose, or maltodextrin, the rate of fat burning increases, while carbohydrate oxidation decreases. rosnutrition.comnih.gov This effect has been observed both at rest and during physical activity. isomaltulose.org
In one study involving overweight and obese adults with impaired glucose tolerance, a breakfast containing Palatinose™ resulted in significantly higher fat burning both at rest and during a subsequent period of moderate exercise compared to a breakfast with a high-glycemic sugar blend. isomaltulose.org Over the entire observation period, total fat utilization was about 18% higher with Palatinose™. isomaltulose.org Similar results have been found in athletes, where pre-exercise ingestion of Palatinose™ led to higher fat oxidation rates during endurance cycling compared to maltodextrin. nih.govnih.gov This shift in substrate use allows for a greater reliance on the body's ample fat stores for energy, which is particularly relevant for endurance performance and weight management. nih.govbeneo.com
Table 2: Research Findings on Palatinose™ and Substrate Oxidation
| Study Population | Comparison Carbohydrate | Key Finding | Reference |
|---|---|---|---|
| Overweight/Obese Adults | Sucrose/Glucose Syrup Blend | Significantly higher fat burning at rest and during exercise with Palatinose™. | König et al. (2012) isomaltulose.org |
| Male Athletes | Maltodextrin | Higher fat oxidation and lower carbohydrate oxidation during 90 min of cycling with Palatinose™. | König et al. (2016) nih.gov |
| Healthy Overweight Adults | Sucrose | Lower inhibition of fat mobilization and a higher level of fat burning with Palatinose™. | van Can et al. (2009) isomaltulose.org |
Endocrine Signaling and Gut-Brain Axis Modulation
The slow digestion of Palatinose™ monohydrate allows it to travel further down the gastrointestinal tract, reaching the distal parts of the small intestine where L-cells, which secrete the incretin hormone Glucagon-Like Peptide-1 (GLP-1), are abundant. wikipedia.orgbeneo.com This results in a significantly greater and more sustained stimulation of GLP-1 release compared to rapidly digested sugars like sucrose, which are absorbed more proximally. nutraingredients.combeneo.com
GLP-1 plays a crucial role in glucose homeostasis and metabolic regulation. nih.gov It enhances insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety. isomaltulose.org Research has confirmed the enhanced GLP-1 response to Palatinose™ in various populations, including healthy, overweight, obese, and type 2 diabetic individuals. nutraingredients.comnih.gov
In a recent randomized, controlled study, 30 overweight/obese volunteers consumed a drink with either 50g of Palatinose™ or 50g of sucrose. isomaltulose.orgbeneo.com The results showed that those who consumed Palatinose™ had significantly higher GLP-1 levels. beneo.com Notably, this stronger release of GLP-1 was not diminished by a subsequent meal consumed an hour later. beneo.com In addition to GLP-1, studies have also shown that Palatinose™ intake leads to higher levels of Peptide YY (PYY), another gut hormone involved in satiety, while having a lower effect on Glucose-dependent Insulinotropic Polypeptide (GIP) release compared to sucrose. nutraingredients.comnih.govisomaltulose.org This distinct hormonal response contributes to the beneficial metabolic effects of Palatinose™, including improved blood glucose control and potential support for weight management. nutraingredients.com
Exploration of Effects on Other Enteroendocrine Peptides
Research into the metabolic and physiological effects of Palatinose™ monohydrate has extended beyond the well-documented impacts on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) to include other significant enteroendocrine peptides. A notable focus of this research has been on Peptide YY (PYY), a hormone involved in appetite regulation and glucose homeostasis.
Studies have consistently demonstrated that the consumption of Palatinose™ (isomaltulose) leads to an increased secretion of PYY. isomaltulose.orgnutraingredients.combeneo.com This effect is attributed to the slow and sustained digestion of Palatinose™, which allows it to reach the distal parts of the small intestine where L-cells, responsible for producing both GLP-1 and PYY, are abundant. nutraingredients.comnutraingredients.com
A study involving overweight and obese volunteers, some with Type 2 diabetes, found that a 50-gram dose of isomaltulose consumed as a pre-lunch drink resulted in significantly higher levels of PYY compared to sucrose. nutraingredients.combeneo.com This enhanced PYY release was observed to persist even when a subsequent meal was consumed, indicating a lasting physiological effect. isomaltulose.orgbeneo.com
Further research in adults with metabolic syndrome has corroborated these findings. nutraingredients.combeneo.comchemxplore.com In a randomized, controlled trial, participants who consumed a drink containing 50g of isomaltulose showed a notable increase in PYY levels. beneo.com This study also highlighted the importance of timing, suggesting that the interval between Palatinose™ consumption and a subsequent meal can influence the magnitude of the PYY response. nih.gov Specifically, a three-hour preload of isomaltulose before a meal led to a more pronounced PYY elevation compared to a one-hour preload. nih.gov
While the impact of Palatinose™ on PYY is well-documented, there is a lack of available research from the provided search results on its effects on other enteroendocrine peptides such as cholecystokinin (B1591339) (CCK).
Research Findings on Palatinose™ Monohydrate and Peptide YY (PYY)
| Study | Study Population | Methodology | Key Findings |
| Pfeiffer et al. | 30 overweight/obese volunteers (half with Type 2 diabetes), aged 49-77 | Randomized, controlled study comparing a 50g isomaltulose drink to a 50g sucrose drink consumed one hour before a standardized lunch. | Isomaltulose consumption led to higher levels of PYY. isomaltulose.org The stimulatory effect on PYY was not masked by the subsequent meal. nutraingredients.combeneo.com |
| Zhang et al. | 15 adults with metabolic syndrome (mean age 62) | Double-blind, randomized, placebo-controlled cross-over trial. Participants consumed a drink with 50g of isomaltulose or sucrose. | Isomaltulose resulted in an increased release of PYY compared to sucrose. nutraingredients.combeneo.comchemxplore.com |
| Zhang et al. | 15 participants with Metabolic Syndrome | Randomized crossover design with two preload types (isomaltulose or sucrose) and two preload timings (3 hours or 1 hour before a meal). | Isomaltulose led to higher and more sustained PYY levels compared to sucrose. nih.gov A 3-hour preload of isomaltulose showed enhanced PYY responses compared to a 1-hour preload. nih.gov |
Investigational Applications and Biological Effects of Palatinose Monohydrate
Role in Cardiometabolic Health and Disease Prevention
The slow-release nature of Palatinose (B82088) underpins its potential benefits for cardiometabolic health. By providing a steady stream of glucose into the bloodstream, it avoids the sharp peaks and subsequent troughs in blood sugar levels typically associated with high-glycemic carbohydrates. alsiano.com This characteristic is central to its role in preventing and managing conditions linked to metabolic dysregulation. nih.govfrontiersin.org
Palatinose has demonstrated significant potential in the context of hyperglycemia and diabetes mellitus. Its low glycemic index (GI) of 32, compared to sucrose (B13894) (GI 65) and glucose (GI 100), signifies a blunted postprandial glucose and insulin (B600854) response. caringsunshine.comnih.gov Numerous studies have confirmed this effect in healthy individuals, as well as those with prediabetes and type 2 diabetes. nih.govscispace.com
In a randomized crossover study involving subjects with type 2 diabetes, the ingestion of Palatinose resulted in a 20% lower peak blood glucose concentration and a 55% lower insulin secretion compared to sucrose. scispace.com This is attributed not only to its slow hydrolysis but also to its influence on incretin (B1656795) hormones. Palatinose intake leads to a reduced release of glucose-dependent insulinotropic polypeptide (GIP) and an increased secretion of glucagon-like peptide-1 (GLP-1). scispace.comnih.gov GLP-1 is known to enhance insulin secretion in a glucose-dependent manner, suppress glucagon (B607659) secretion, and slow gastric emptying, all of which contribute to improved glycemic control. foodanddrinktechnology.comnutraceuticalsworld.com This "second-meal effect," where Palatinose consumption can lead to a better hormonal and glycemic response to a subsequent meal, has been observed in individuals with metabolic syndrome. foodanddrinktechnology.comchemxplore.com
| Study Population | Comparator | Key Findings on Glycemic Control |
| Healthy Volunteers | Glucose | Palatinose-based sweeteners resulted in significantly lower blood glucose levels at 60 minutes post-ingestion. nih.gov |
| Type 2 Diabetes Patients | Sucrose | Palatinose intake led to a 20% lower peak glucose concentration and a 55% lower insulin secretion. scispace.com |
| Individuals with Metabolic Syndrome | Sucrose | Palatinose resulted in a lower blood glucose response and an increase in beneficial gut hormones GLP-1 and PYY. foodanddrinktechnology.comchemxplore.com |
Research suggests that Palatinose may have a favorable impact on lipid metabolism and hepatic lipogenesis. Studies in animal models have shown that diets containing Palatinose can lead to lower serum lipid levels compared to those with sucrose. nih.gov In Zucker fatty rats, a model for obesity and dyslipidemia, an 8-week diet with Palatinose resulted in significant reductions in visceral fat mass and hyperlipidemia compared to a sucrose-based diet. nih.gov
Furthermore, Palatinose has been shown to promote greater fat oxidation compared to high-glycemic carbohydrates. caringsunshine.comnih.gov In a study involving overweight and obese men with metabolic syndrome, the consumption of Palatinose resulted in significantly higher total fat oxidation both at rest and during physical activity. nih.gov This shift towards using fat as an energy source may be beneficial for long-term weight management and could reduce fat storage in the liver. isomaltulose.org Animal studies also suggest that Palatinose, unlike sucrose, may help prevent the development of non-alcoholic fatty liver disease by having a lower effect on the release of GIP, an incretin hormone implicated in hepatic fat accumulation. isomaltulose.org A study in mice indicated that a diet with a higher content of a palatinose-sucrose mixture induced lower expression of genes related to hepatic lipogenesis and cholesterol homeostasis, such as HMGCR and PPARγ. nih.gov
The combined effects of Palatinose on glycemic control and fat metabolism have significant implications for weight management and interventions for metabolic syndrome. caringsunshine.com By promoting a lower and more stable insulin response, Palatinose may help to mitigate the fat-storage effects of this hormone. alsiano.com The increased fat oxidation observed with Palatinose consumption could contribute to a reduction in body fat over time. nih.govisomaltulose.org
Several studies have explored the potential of Palatinose in weight management. While the evidence for direct, long-term weight loss is still emerging, preliminary studies suggest it can be a useful tool. caringsunshine.com For instance, in overweight and obese individuals, replacing high-glycemic carbohydrates with Palatinose has been shown to modestly support weight management. caringsunshine.com A 12-week weight loss study found that overweight to obese men who replaced sucrose with isomaltulose achieved greater fat and weight loss within a calorie-restricted diet. isomaltulose.org
For individuals with metabolic syndrome, characterized by a cluster of conditions including insulin resistance, abdominal obesity, and dyslipidemia, Palatinose offers a promising dietary intervention. isomaltulose.org Its ability to improve postprandial hormone profiles and support glucose regulation can address key aspects of this condition. foodanddrinktechnology.com A study on adults with metabolic syndrome demonstrated that Palatinose not only lowered post-meal glucose spikes but also improved hormonal balance over time, leading to stabilized blood glucose levels and suggesting increased insulin sensitivity. foodanddrinktechnology.com
Neurological and Cognitive Function Research
The brain's primary energy source is glucose, and a continuous and stable supply is crucial for optimal cognitive function. nih.gov The slow and sustained release of glucose from Palatinose has led researchers to investigate its effects on neurological and cognitive processes.
The steady glucose supply from Palatinose can beneficially influence cognitive functions, particularly those requiring sustained attention and memory. beneo.com Research has shown that a Palatinose-based breakfast can help maintain better memory performance and a more stable mood throughout the morning compared to a high-glucose breakfast, especially in school-aged children. nih.govbeneo.com This is particularly relevant as children between the ages of 4 and 10 have a significantly higher rate of brain glucose utilization than adults. nih.govbeneo.com
A randomized, double-blind, crossover study with 75 school children found that while both high-glucose and Palatinose breakfasts initially supported cognitive performance, the children who consumed the Palatinose breakfast maintained significantly better memory performance later in the morning. nih.govbeneo.com Similar findings have been observed in middle-aged and older adults, where Palatinose consumption was linked to enhanced mood and memory, particularly in individuals with better glucose homeostasis. nutraceuticalbusinessreview.com Another study on healthy adults found that Palatinose ingestion helped maintain simple attention for an extended period and suppressed drowsiness after eating compared to glucose. pieronline.jp
| Study Population | Comparator | Key Findings on Cognitive Function |
| School-aged Children (5-11 years) | Glucose | Palatinose breakfast led to significantly better memory performance and mood later in the morning. nih.govbeneo.com |
| Middle-aged and Older Adults | Glucose, Sucrose | Palatinose consumption was associated with enhanced mood and memory, especially in those with better glucose tolerance. nutraceuticalbusinessreview.com |
| Healthy Adults | Glucose | Palatinose ingestion contributed to the maintenance of simple attention for an extended period. pieronline.jp |
Emerging research is also exploring the direct impact of Palatinose on cerebral blood flow. A recent randomized, double-blind, placebo-controlled crossover study in healthy Japanese adults aimed to verify the effects of Palatinose on attention and cerebral blood flow. nih.gov The study found that participants who ingested 10g of Palatinose had significantly shorter reaction times in a Digit Vigilance Task compared to those who consumed glucose. nih.gov
Crucially, the study also measured cerebral blood flow using functional near-infrared spectroscopy (fNIRS). The results indicated that the change in cerebral blood flow, as measured by total hemoglobin level, was significantly higher in the Palatinose group compared to the glucose group. nih.gov This suggests that Palatinose may have a favorable effect not only on sustained glucose supply to the brain but also on the circulatory dynamics that support brain function.
Oral Microbiome and Dental Caries Research
Palatinose monohydrate, also known as isomaltulose, has been the subject of extensive research regarding its effects on the oral microbiome and its potential role in dental health. Unlike sucrose, its structural isomer, this compound, exhibits properties that make it non-cariogenic, or non-cavity-causing.
The non-cariogenic nature of this compound is attributed to the stable α-1,6-glycosidic bond linking its glucose and fructose (B13574) units. This bond is more resistant to enzymatic hydrolysis by oral bacteria compared to the α-1,2 bond in sucrose. Research has demonstrated that certain strains of the primary cariogenic bacterium, Streptococcus mutans (serotypes a, d, or g), are unable to ferment palatinose. nih.gov While other strains (serotypes b, c, e, or f) can ferment it, the process is significantly slower, leading to minimal acid production.
Furthermore, studies have shown that this compound can significantly inhibit the synthesis of insoluble glucans from sucrose by S. mutans. nih.gov Insoluble glucans are sticky polymers that enable bacteria to adhere to tooth surfaces, forming a key component of dental plaque. By hindering glucan production, this compound disrupts the formation of the plaque biofilm, a critical step in the development of dental caries. In vivo studies in rats have substantiated these findings, showing that a diet containing palatinose did not lead to significant dental caries development, even in the presence of S. mutans infection. nih.govresearchgate.net
The interaction of this compound with the metabolic activity of oral bacteria and its impact on dental plaque have been investigated in human clinical trials. While mouthrinses with palatinose can cause a temporary drop in plaque pH, this effect is less pronounced compared to sucrose. researchgate.net Importantly, long-term studies have not observed significant lasting effects on salivary pH. researchgate.net
Gut Microbiome Composition and Function
The influence of this compound extends to the gut microbiome, where it has been investigated for its potential prebiotic effects and its role in modulating the composition and function of intestinal bacteria.
In vivo studies using rat models have provided evidence for the prebiotic activity of isomaltulose. Supplementation with isomaltulose has been shown to modulate the gut microbial composition, leading to an increase in the abundance of beneficial bacteria. Notably, research has demonstrated a significant enrichment of the butyrate-producing genera Faecalibacterium and Phascolarctobacterium, as well as Collinsella, in rats fed an isomaltulose-containing diet. nih.gov At the phylum level, an increase in Actinobacteria, which includes the genus Bifidobacterium, has also been observed. nutraingredients.com
A human study investigating the effects of a combination of palatinose and inulin-type fructans (ITF) also reported an increase in the relative abundance of Bifidobacterium, Collinsella, and Anaerostipes. nih.govresearchgate.net While this study design makes it difficult to isolate the precise effect of palatinose alone, the findings from animal studies strongly suggest its role in promoting the growth of these beneficial microbial taxa.
This compound's slow and complete digestion in the small intestine influences gut microbiota-host interactions. Its consumption has been shown to stimulate the release of beneficial gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide tyrosine tyrosine (PYY). nih.govsciprofiles.com These hormones play crucial roles in satiety and blood glucose regulation. The sustained release of these hormones can contribute to improved metabolic stability.
The modulation of the gut microbiota by palatinose also has a direct impact on the production of microbiota-derived metabolites. In a controlled study with rats, isomaltulose supplementation led to a significant increase in the fecal concentrations of the short-chain fatty acids (SCFAs) propionate and butyrate. researchgate.net SCFAs, particularly butyrate, are the primary energy source for colonocytes and have numerous health benefits, including maintaining gut barrier integrity and exhibiting anti-inflammatory properties. Furthermore, isomaltulose consumption has been shown to affect bile acid metabolism by increasing the concentration of cholic acid while reducing the levels of secondary bile acids like lithocholic acid and deoxycholic acid. researchgate.net
The prebiotic potential of this compound has been demonstrated in controlled research models. In vitro experiments have indicated that isomaltulose can stimulate the growth of probiotic bacteria and the production of SCFAs. researchgate.netnutraingredients.com These findings have been substantiated by in vivo studies.
A study in Sprague-Dawley rats provided robust evidence of isomaltulose's prebiotic activity. researchgate.net In this model, the consumption of isomaltulose led to a significant shift in the gut microbial community structure, favoring the proliferation of beneficial bacteria and suppressing potential pathogens. researchgate.net The observed increase in beneficial microbial genera and the enhanced production of SCFAs are hallmark characteristics of a prebiotic effect. researchgate.net These findings from controlled animal models provide a strong scientific basis for the classification of this compound as a prebiotic ingredient.
| Research Model | Key Findings |
| In vitro fermentation with S. mutans | Certain serotypes do not ferment palatinose; significant inhibition of insoluble glucan synthesis from sucrose. nih.gov |
| Human mouthrinse study | Temporary drop in plaque pH, but less pronounced than sucrose; no significant long-term changes in salivary pH. researchgate.net |
| Human dietary intervention (plaque formation) | Diets with 100% isomaltulose resulted in the lowest plaque index compared to sucrose-containing diets. nutraceuticalsworld.com |
| Rat model (gut microbiome) | Increased abundance of Faecalibacterium, Phascolarctobacterium, and Collinsella; increased fecal propionate and butyrate. nih.gov |
| Human clinical trial (gut hormones) | Increased release of GLP-1 and PYY compared to sucrose. nih.govsciprofiles.com |
Immunomodulatory and Anti-Inflammatory Properties
The potential immunomodulatory and anti-inflammatory effects of this compound are primarily linked to its slow and sustained digestion, which leads to a lower and more stable blood glucose response compared to high-glycemic carbohydrates. Additionally, its fermentation in the colon can modulate the gut microbiota and lead to the production of beneficial metabolites with anti-inflammatory properties.
Research has indicated that diets with a high glycemic index can contribute to increased oxidative stress. nih.govresearchgate.net Conversely, a low-glycemic index diet has been shown to be beneficial in reducing markers of oxidative stress. nih.govresearchgate.net By providing a slower and more sustained release of glucose into the bloodstream, this compound helps in maintaining lower postprandial blood glucose levels. mdpi.comnih.govbeneo.comwikipedia.org This reduction in glycemic response could theoretically mitigate the hyperglycemia-induced oxidative stress, which in turn may lead to a reduced state of neutrophil activation and consequently, lower production of superoxide (B77818) anions.
Furthermore, this compound has been shown to exhibit prebiotic activity, promoting the growth of beneficial gut bacteria and increasing the production of short-chain fatty acids (SCFAs), such as butyrate and propionate. researchgate.netmdpi.comnih.gov SCFAs are known to possess anti-inflammatory properties and can modulate the function of immune cells, including neutrophils. nih.govmdpi.com Some studies suggest that SCFAs can influence neutrophil activity, which may include their capacity for superoxide production. mdpi.com
Table 1: Impact of Dietary Glycemic Index on Markers of Oxidative Stress
| Dietary Intervention | Marker of Oxidative Stress | Finding | Reference |
|---|---|---|---|
| Low-Glycemic Index Diet | Plasma Total Antioxidant Capacity (ORAC) | Significantly higher compared to high-GI diet | nih.gov |
| High-Glycemic Index Diet | Plasma Malondialdehyde (MDA) | Positively associated with increased levels | nih.gov |
Direct evidence linking this compound to the modulation of specific intracellular signaling pathways such as Src kinase, ERK1/2, p38, and AKT phosphorylation in the context of inflammation is currently lacking in published research. However, the indirect mechanisms related to its low-glycemic and prebiotic properties provide a basis for potential influence on these pathways.
Inflammatory responses are mediated by complex intracellular signaling cascades. The activation of pathways involving kinases like Src, ERK1/2, p38, and AKT is a hallmark of cellular activation in response to inflammatory stimuli, leading to the production of pro-inflammatory mediators.
The anti-inflammatory effects of SCFAs, produced through the fermentation of prebiotics like isomaltulose, are known to be mediated through the modulation of various signaling pathways in immune cells. nih.govmdpi.com For instance, SCFAs can act on G-protein coupled receptors (GPCRs) on the surface of immune cells, which can trigger downstream signaling events that ultimately regulate inflammatory gene expression. nih.gov It is plausible that these downstream effects could involve the modulation of key inflammatory kinases such as ERK1/2 and p38. nih.govmdpi.com
Table 2: Effect of Isomaltulose on Fecal Short-Chain Fatty Acid (SCFA) Concentrations in Rats
| Treatment Group | Propionate Concentration (μmol/g) | Butyrate Concentration (μmol/g) | Reference |
|---|---|---|---|
| Control | 15.8 ± 2.1 | 8.9 ± 1.5 | mdpi.com |
| Isomaltulose | 22.4 ± 3.5* | 14.2 ± 2.8* | mdpi.com |
*Statistically significant increase compared to the control group.
The potential of this compound to mitigate oxidative stress and subsequent tissue damage is rooted in its ability to promote a more stable metabolic environment and foster a healthy gut microbiome.
The prebiotic effects of isomaltulose further contribute to its potential in mitigating tissue damage. The production of SCFAs through the fermentation of isomaltulose by gut bacteria has been linked to a range of beneficial effects, including the strengthening of the gut barrier and the modulation of systemic inflammation. researchgate.netmdpi.comnih.govnih.govmdpi.combevital.no A healthy gut barrier prevents the translocation of inflammatory substances from the gut into the bloodstream, thereby reducing a potential source of systemic inflammation and associated tissue damage. The anti-inflammatory properties of SCFAs can also directly help in reducing inflammatory processes throughout the body. nih.govmdpi.combevital.no
Synthetic Biology and Enzymatic Engineering Approaches for Palatinose Monohydrate
Development of Enzyme Systems for Isomaltulose Production
The bioconversion of sucrose (B13894) to isomaltulose is catalyzed by sucrose isomerase (SIase, EC 5.4.99.11), an enzyme also known as isomaltulose synthase. frontiersin.org This enzyme rearranges the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose, along with smaller amounts of trehalulose (B37205), glucose, and fructose (B13574) as byproducts. nih.govfrontiersin.org The development of efficient enzyme systems is crucial for industrial production, which has led to extensive research into the enzymes themselves, their application in whole-cell systems, and their expression in industrially relevant microorganisms. researchgate.net
Sucrose isomerases have been identified in and isolated from various microorganisms, including species from the genera Erwinia, Serratia, Pantoea, and Klebsiella. nih.gov These enzymes show considerable diversity in their catalytic behavior, pH and temperature optima, and stability. nih.gov For instance, the SIase from Pantoea dispersa UQ68J is noted for its high efficiency, producing up to 91% isomaltulose. nih.govnih.gov
Structural studies have revealed that SIases belong to the glycoside hydrolase family 13 (GH13). researchgate.net A key sequence, RLDRD, located within the active site, has been identified as crucial for the enzyme's kinetic properties and its specificity toward forming isomaltulose. nih.gov However, a significant bottleneck for the industrial application of many native SIases is their limited stability at temperatures above 40°C. nih.gov
To overcome these limitations, protein engineering techniques, particularly directed evolution and rational design, have been employed. Rational design involves making precise changes to the amino acid sequence based on the protein's structure-function relationship. nih.gov Computational analyses are used to predict unstable amino acid residues, which are then targeted for site-directed mutagenesis to enhance properties like thermostability. frontiersin.orgresearchgate.net For example, research on the SIase from Pantoea dispersa has utilized this approach to improve its thermal stability for more robust industrial use. researchgate.net Directed evolution, while not as commonly applied to SIases, has proven successful in enhancing the thermostability of other enzymes in the same family, demonstrating its potential. nih.gov
The table below summarizes the characteristics of SIases from various microbial sources.
Table 1: Characteristics of Sucrose Isomerases from Different Microbial Sources| Microbial Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference |
|---|---|---|---|---|
| Pantoea dispersa UQ68J | 6.0 | 30-35 | High isomaltulose yield (up to 91%); very stable in purified form. | nih.govnih.gov |
| Klebsiella sp. LX3 | 5.5 | 45 | Good catalytic efficiency and high isomaltulose yield under various sucrose concentrations. | nih.gov |
| Erwinia rhapontici | Not Specified | Not Specified | One of the first SIs to be purified and characterized. | nih.gov |
| Raoultella terrigena | 6.0 | 40 | High conversion rate with minimal byproducts. | mdpi.com |
| Protaminobacter rubrum | Not Specified | Not Specified | Used in early industrial production processes. | nih.govnih.gov |
To enhance the economic feasibility of isomaltulose production, biocatalysts are often reused. This is achieved through whole-cell biocatalysis or by immobilizing either the microbial cells or the purified enzymes. nih.gov Using whole cells that produce SIase is often more cost-effective than using purified enzymes, as it eliminates the need for costly and complex cell disruption and protein purification steps. frontiersin.orgacademicjournals.org
Immobilization techniques provide significant advantages, including easy separation of the biocatalyst from the product, enhanced stability, and improved reusability, which are critical for continuous industrial production. nih.govnih.gov Common immobilization methods include:
Entrapment: Cells are entrapped within a porous matrix, such as calcium alginate. This method is simple and uses inexpensive materials. cdnsciencepub.comsci-hub.cat Studies have shown that Serratia sp. strain M1 immobilized in calcium alginate maintained a bioconversion yield of over 70% for 30 repeated-batch cycles in a 60% sucrose solution. cdnsciencepub.com
Cross-linking: Agents like glutaraldehyde (B144438) can be used to cross-link cells, sometimes in combination with a carrier like sodium alginate, to improve mechanical properties and reduce cell leakage. nih.gov
Membrane Bioreactors: Hollow fiber membrane bioreactors have been used to immobilize cells, offering high production efficiency and stability. One study reported that Serratia plymuthica immobilized in such a system lost only 11% of its activity after 90 days of continuous operation. nih.gov
Adsorption: Enzymes can be adsorbed onto carriers like graphene oxide, which offers a large surface area for high enzyme loading. mdpi.com
Recent innovations in materials science have introduced novel carriers such as magnetic materials and metal-organic frameworks, providing new opportunities for developing advanced immobilization technologies. mdpi.com A one-step simplified immobilization method was developed for Corynebacterium glutamicum cells, which were encapsulated in sodium alginate without prior permeabilization, achieving a high isomaltulose yield that remained stable over 26 repeated batches. frontiersin.org
Table 2: Comparison of Immobilization Techniques for Isomaltulose Production
| Technique | Carrier/Method | Microorganism/Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| Entrapment | Calcium Alginate | Serratia sp. strain M1 | Maintained >70% conversion yield for 30 cycles. | cdnsciencepub.com |
| Entrapment | Sodium Alginate | Corynebacterium glutamicum | Conversion rate remained at 83.2% after 26 repeated batches. | frontiersin.org |
| Cross-linking | Sodium Alginate / Glutaraldehyde | Erwinia sp. D12 | Achieved an isomaltulose yield higher than 55% after 282 hours. | nih.gov |
| Adsorption | Graphene Oxide | Erwinia sp. Ejp617 SIase | High enzyme load of 460 mg/g. | mdpi.com |
| Membrane Reactor | Hollow Fiber Membrane | Serratia plymuthica | Lost only 11% of activity after 90 days of continuous operation. | nih.gov |
For applications in the food industry, it is essential that enzymes like SIase are produced in microorganisms that are considered safe for consumption, often referred to as food-grade or "Generally Recognized as Safe" (GRAS) strains. nih.gov While Escherichia coli is a common host for protein expression due to its rapid growth and high yields, the presence of endotoxins makes it unsuitable for direct use in food production. researchgate.netnih.gov
Therefore, research has focused on the heterologous expression of SIase genes in food-grade hosts. Several strains have been successfully engineered for this purpose:
Bacillus subtilis : As a GRAS bacterium, B. subtilis is widely used for commercial enzyme production. nih.gov By optimizing signal peptides for secretion, the extracellular activity of an SIase from Klebsiella sp. LX3 reached 125.0 U/mL in B. subtilis, which is among the highest levels reported for a food-grade bacterium. nih.gov
Corynebacterium glutamicum : This food-grade organism has been used as a host to express SIase for use in whole-cell biocatalysis, avoiding potential safety hazards associated with non-food-grade hosts. frontiersin.org
Yarrowia lipolytica : This food-grade yeast has been engineered to express SIase, demonstrating high isomaltulose yields. frontiersin.org
Lactococcus lactis : Another food-grade bacterium that has been used for SIase expression, although reported enzyme activities have been relatively low compared to other systems. researchgate.netnih.gov
The development of efficient expression systems in these safe hosts is a critical step toward the industrial scale-up and widespread application of enzymatically produced isomaltulose. researchgate.net
Chemical Synthesis Methodologies and Derivatization
While enzymatic synthesis is the preferred industrial method for producing palatinose (B82088), chemical synthesis methodologies are indispensable for preparing its analogs and derivatives, which are valuable tools for research and for developing new compounds with specific functionalities.
The Heyns rearrangement is a chemical reaction that converts a ketose into a 2-amino-2-deoxy-aldose. nih.govsapub.org This reaction is fundamental in carbohydrate chemistry for the synthesis of amino sugars. In this process, a ketose reacts with ammonia (B1221849) or a primary or secondary amine to form an intermediate that subsequently rearranges. sapub.orgnih.gov For example, D-fructose can be converted to D-glucosamine (2-amino-2-deoxy-D-glucose) via this rearrangement. nih.gov This strategy can be applied to O-glycosylated fructoses, such as lactulose, to conveniently synthesize disaccharides containing a glucosamine (B1671600) unit at the reducing end. nih.gov This makes the Heyns rearrangement a viable, though complex, route for creating analogs of palatinose containing an amino group.
Glycosylation strategies are chemical methods used to form glycosidic bonds, which are essential for synthesizing oligosaccharides and various glycoconjugates. frontiersin.org These reactions typically involve a glycosyl donor (an activated sugar) and a glycosyl acceptor (a molecule with a free hydroxyl group). Modern chemical synthesis allows for the creation of a wide variety of complex oligosaccharides that may not be accessible through enzymatic routes. frontiersin.org Strategies such as iterative one-pot glycosylation and automated glycan assembly have advanced the field, enabling the construction of complex molecules. frontiersin.org For preparing palatinose analogs, a protected glucose derivative could act as a glycosyl donor to react with a specifically protected fructose acceptor to form the desired α-1,6-glycosidic linkage, followed by deprotection steps. The stereoselective formation of this bond is a key challenge that can be addressed by selecting appropriate protecting groups, promoters, and reaction conditions. rsc.org
The synthesis of derivatives of a parent compound is a common strategy in medicinal chemistry and materials science to enhance or modify its biological activity or physical properties. nih.gov Palatinose itself is a reducing sugar, a characteristic that allows for different chemical reactivity compared to non-reducing sugars like sucrose, making it a useful industrial precursor. nih.govresearchgate.net
While specific research on a wide range of bioactive palatinose monohydrate derivatives is limited in the provided context, the potential exists to create such compounds. For instance, patents describe the use of palatinose or its derivatives in dietary supplements to potentially increase the absorption of other compounds or in pharmaceutical diluents. google.com Hydrogenated derivatives of palatinose are also known and have been studied for their inhibitory effects on the hydrolysis of other sugars in the small intestine. researchgate.net The synthesis of such derivatives would involve standard chemical modifications of the hydroxyl groups or the reducing end of the palatinose molecule to introduce new functional groups, thereby altering its bioactivity for targeted applications. nih.gov
Advanced Analytical and Methodological Approaches in Palatinose Monohydrate Research
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Accurate quantification and purity assessment of palatinose (B82088) monohydrate are crucial for both research and commercial applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of palatinose monohydrate, offering high resolution and sensitivity for its separation from other carbohydrates. Various HPLC methods have been developed and validated for the determination of isomaltulose (the anhydrous form of this compound) in different matrices.
A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) , which is well-suited for the separation of polar compounds like sugars. HILIC methods often employ columns with polyol stationary phases and are typically coupled with an Evaporative Light Scattering Detector (ELSD) . creative-proteomics.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) formate). creative-proteomics.com Gradient elution, where the mobile phase composition is changed during the analysis, can be used to effectively separate isomaltulose from monosaccharides like glucose and fructose (B13574), as well as from other disaccharides like sucrose (B13894) and maltodextrins. creative-proteomics.com The retention time for isomaltulose in such methods can be as short as 6 minutes, allowing for rapid analysis. creative-proteomics.com
Other HPLC methods for palatinose analysis include the use of strong anion-exchange columns with direct polarimetric detection. creative-proteomics.com In one such method, isomaltulose was successfully resolved from sucrose, maltose, lactose, and trehalulose (B37205) within 20 minutes using a 0.5 M borate (B1201080) buffer at 60 °C. creative-proteomics.com Another approach utilizes a Ca²⁺-catex column, which has been shown to be effective in separating isomaltulose from its by-products. creative-proteomics.com Refractive Index Detection (RID) is another detector option that has been used in the HILIC separation and determination of palatinose in food samples. creative-proteomics.com
Method validation is a critical aspect of analytical chemistry, ensuring that a developed method is reliable, reproducible, and fit for its intended purpose. The validation of HPLC methods for this compound quantification is typically performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. nih.gov Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov
Interactive Table 1: Representative HPLC Method Validation Parameters for Carbohydrate Analysis
| Parameter | Description | Typical Value/Range |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from other sugars (e.g., glucose, fructose, sucrose) at the retention time of palatinose. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | R² > 0.99 for the calibration curve over a defined concentration range (e.g., 0.25–2.0 mg/mL). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be in the range of 0.01–0.17 mg/mL for similar carbohydrates. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be in the range of 0.03–0.56 mg/mL for similar carbohydrates. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Typically expected to be within 98-102%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) < 2%. |
Gas Chromatography (GC) in Component Profiling and Trace Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of carbohydrates, including this compound. However, due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. researchgate.netnih.gov This makes GC particularly useful for component profiling, where it can separate and identify various sugars and related compounds in a sample, and for trace analysis, where it can detect minute quantities of specific components. researchgate.net
The most common derivatization method for sugars is silylation , which involves replacing the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net Another widely used method is oximation followed by silylation , which can reduce the number of isomers formed and improve the separation of complex mixtures. researchgate.net One study utilized reduction with sodium borodeuteride (NaBD₄) and methylation with methyl iodide (CH₃I) for the GC analysis of a palatinose-sucrose mixture. frontiersin.org
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. The choice of column is critical for achieving good resolution. Fused silica (B1680970) columns coated with crosslinked methyl silicone are commonly used. researchgate.net The separated components are then detected, most often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) . researchgate.netresearchgate.net GC-MS provides not only quantitative information but also structural information based on the mass spectrum of each component, which is invaluable for identifying unknown impurities or by-products.
Interactive Table 2: Common Derivatization Methods for GC Analysis of Carbohydrates
| Derivatization Method | Reagents | Description |
| Silylation | e.g., Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | Replaces active hydrogens of hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility. |
| Oximation-Silylation | e.g., Hydroxylamine hydrochloride in pyridine, followed by a silylating agent | The oximation step converts the carbonyl group into an oxime, reducing the number of anomeric peaks and simplifying the chromatogram. |
| Acetylation | e.g., Acetic anhydride | Converts hydroxyl groups to acetate (B1210297) esters, which are volatile and suitable for GC analysis. |
| Methylation | e.g., Methyl iodide (CH₃I) | Replaces hydroxyl protons with methyl groups. |
GC-based methods are particularly advantageous for the analysis of minor carbohydrate components and for detecting trace levels of contaminants. The high sensitivity of detectors like FID allows for the quantification of compounds at very low concentrations. researchgate.net
In Vitro and In Vivo Model Systems for Mechanistic Elucidation
To understand the physiological effects and metabolic fate of this compound, researchers employ a variety of in vitro and in vivo model systems. These models allow for the detailed investigation of its digestion, absorption, and its impact on cellular and systemic metabolism.
Human Intestinal Disaccharidase Activity Assays
The slow digestion of palatinose is a key determinant of its physiological properties. This is primarily due to the rate at which it is hydrolyzed by disaccharidases in the small intestine. In vitro assays using human intestinal preparations are crucial for characterizing this process.
The standard method for measuring the activity of intestinal disaccharidases is the Dahlqvist method . nih.gov This assay involves incubating a homogenate of human intestinal mucosa with a specific disaccharide substrate, in this case, palatinose. The rate of hydrolysis is determined by measuring the amount of glucose liberated over time, often using a glucose oxidase reagent. nih.gov
Studies using this method have demonstrated that palatinose is hydrolyzed by the sucrase-isomaltase enzyme complex located in the brush border membrane of the small intestine. nih.govfujifilm.com However, the rate of hydrolysis of palatinose is significantly slower compared to that of sucrose. fujifilm.com This slow hydrolysis is the biochemical basis for the lower glycemic response observed after palatinose consumption.
Animal Models for Comprehensive Physiological Investigations (e.g., Rodent, Porcine, Ileostomy Models)
Animal models are indispensable for studying the comprehensive physiological effects of this compound in a whole-organism context. Rodent models, particularly rats, are widely used due to their well-characterized physiology and ease of handling.
In vivo studies in rats have consistently shown that the oral administration of palatinose results in a more gradual rise in blood glucose and plasma insulin (B600854) levels, with lower peak concentrations compared to an equivalent dose of sucrose. researchgate.netscispace.com These studies often employ carbohydrate load tests , where blood samples are collected at various time points after the administration of the test sugar to monitor changes in glucose and insulin. scispace.com
To further investigate the absorption and metabolism of palatinose, researchers utilize stable isotope-labeled compounds in conjunction with breath tests. In the ¹³C-breath test , rats are given ¹³C-labeled palatinose, and the appearance of ¹³CO₂ in the expired air is measured over time. scispace.com This provides information on the rate of digestion, absorption, and subsequent oxidation of the sugar. Studies have shown that the time to reach the maximum concentration of expired ¹³CO₂ is significantly longer for palatinose compared to sucrose, confirming its slower metabolism. scispace.com The H₂-breath test can be used to assess malabsorption; the lack of significant hydrogen production after palatinose ingestion suggests that it is completely absorbed in the small intestine. scispace.com
Porcine models are also valuable due to the physiological similarities between the pig and human gastrointestinal tracts. In vivo studies in pigs have confirmed that isomaltulose is completely hydrolyzed and absorbed in the small intestine. fujifilm.com Ileostomy models, where the terminal ileum is brought to the abdominal wall, can be used in humans to directly measure the amount of unabsorbed carbohydrates, providing definitive evidence of complete small intestinal digestion and absorption.
Cellular and Molecular Biology Techniques for Pathway Analysis (e.g., Gene Expression, Protein Phosphorylation)
To elucidate the mechanisms by which palatinose exerts its effects at the cellular and molecular level, researchers employ a range of advanced techniques. These methods allow for the investigation of changes in gene expression and protein activity in response to palatinose consumption.
Gene expression analysis is used to determine how palatinose affects the transcription of specific genes involved in metabolism. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method used to measure the messenger RNA (mRNA) levels of target genes. researchgate.net For instance, studies in mice have used qPCR to show that diets containing palatinose can influence the expression of genes related to hepatic lipogenesis and cholesterol homeostasis, such as HMGCR, CYP7A1, and PPARγ. scispace.com Another study demonstrated that palatinose-sucrose mixtures could affect the mRNA expression levels of glucose transporter 2 (GLUT2), tumor necrosis factor-alpha (TNF-α), and superoxide (B77818) dismutase 1 (SOD1) in the liver of mice. researchgate.net
Protein phosphorylation is a key post-translational modification that regulates the activity of many enzymes and signaling proteins. Western blotting is a widely used technique to detect specific proteins and their phosphorylation status. frontiersin.org For example, the insulin signaling pathway involves the phosphorylation of proteins such as Akt. While specific studies on palatinose's direct effect on Akt phosphorylation are emerging, this technique is crucial for investigating the molecular mechanisms underlying its metabolic effects.
More advanced techniques like phosphoproteomics , which involves the large-scale analysis of protein phosphorylation using mass spectrometry, offer a global view of the signaling pathways affected by palatinose. This powerful approach can help identify novel proteins and pathways that are regulated by palatinose consumption, providing a deeper understanding of its physiological benefits.
Method Validation and Harmonization in Interlaboratory Studies
The reliability and consistency of analytical data for this compound are paramount for research, quality control, and regulatory purposes. This necessitates rigorous method validation and the harmonization of these methods across different laboratories. This section delves into the critical aspects of validating analytical techniques for this compound and the importance of interlaboratory studies in achieving harmonized results.
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound, this involves assessing various performance characteristics of the analytical method to ensure it is accurate, precise, and specific. Key validation parameters, as stipulated by guidelines such as those from the International Council for Harmonisation (ICH), are routinely evaluated. mdpi.com
Several analytical techniques have been developed and validated for the determination of Palatinose (isomaltulose), often in the presence of its isomers and other sugars. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are among the most common methods.
A study detailing a capillary electrophoresis (CE) method for the identification and quantification of isomaltulose and its process-related impurities (trehalulose, sucrose, D-glucose, and D-fructose) highlights a comprehensive validation process. rasayanjournal.co.in The method was found to be specific for its intended purpose and can serve as an alternative to the existing United States Pharmacopoeia (USP) HPLC monograph method. The validation of this CE method included assessments of linearity, precision (intraday and interday), limit of detection (LOD), and specificity. rasayanjournal.co.in
Similarly, a rapid HPLC method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column and an Evaporative Light-Scattering Detector (ELSD) has been validated for the determination of isomaltulose in food supplements. researchgate.netresearchgate.netdoaj.orgnih.gov This method demonstrated its suitability for separating and quantifying isomaltulose in complex matrices containing other carbohydrates like sucrose, glucose, and maltodextrins. researchgate.netdoaj.orgnih.gov The validation parameters for this HPLC method were established in accordance with ICH Q2 (R1) protocol. researchgate.netnih.gov
The following tables summarize the validation parameters from published research on analytical methods for isomaltulose.
Table 1: Validation Parameters for Capillary Electrophoresis (CE) Method for Isomaltulose Data sourced from Surapureddi, S. R. K., et al. (2020) rasayanjournal.co.in
| Parameter | Isomaltulose | Trehalulose | Sucrose | D-Glucose | D-Fructose |
| Linearity Range (mM) | 0.25 - 3.0 | 0.25 - 3.0 | 0.25 - 3.0 | 0.25 - 3.0 | 0.25 - 3.0 |
| Correlation Coefficient (r²) | 0.998 | Not specified | Not specified | Not specified | Not specified |
| LOD (mM) | 0.15 | 0.14 | 0.13 | 0.10 | 0.23 |
| Intraday Precision (%RSD) | < 2% | < 2% | < 2% | < 2% | < 2% |
| Interday Precision (%RSD) | < 2% | < 2% | < 2% | < 2% | < 2% |
Table 2: Validation Parameters for Rapid HPLC-ELSD Method for Isomaltulose Data sourced from Crha, T., & Pazourek, J. (2020) researchgate.netnih.gov
| Parameter | Value |
| Calibration Range (mg/mL) | 0.25 - 2.0 |
| Accuracy (Recovery) | 97.7% - 103.8% |
| Repeatability (RSD%) | Not specified |
| Intermediate Precision (RSD%) | Not specified |
| LOD (mg/mL) | Not specified |
| LOQ (mg/mL) | Not specified |
Harmonization in Interlaboratory Studies
While individual laboratory validation is a critical first step, ensuring consistency and comparability of results between different laboratories requires method harmonization through interlaboratory studies, also known as round-robin tests. nist.gov These studies are essential for establishing a consensus on the reliability of an analytical method and for identifying and mitigating potential sources of variability. nist.gov
The primary objectives of interlaboratory comparisons include assessing the random variation in measurement results across a population of laboratories and determining any systematic differences. nist.gov The process typically involves sending a homogenous and stable sample of this compound to a group of participating laboratories. These laboratories then analyze the sample using a specified method, and the results are statistically evaluated. nist.gov
The need for such harmonization is underscored by the availability of different analytical methods and the analysis of commercial samples from various suppliers. For instance, a study using a validated CE method analyzed isomaltulose samples from three different vendors, showing slight variations in the assayed content. rasayanjournal.co.in While the observed content was in agreement with the label claims, such variations highlight the importance of standardized methods to ensure fair trade and consistent product quality. rasayanjournal.co.in
The statistical analysis of data from interlaboratory studies can range from simple graphical analyses to more complex methods for constructing confidence intervals for variance components. nist.gov The goal is to ensure that the uncertainty specifications of the calibration and measurement capabilities of the participating laboratories are correct. nist.gov
Currently, there is a lack of publicly available, large-scale interlaboratory studies specifically focused on the harmonization of analytical methods for this compound. The development and execution of such studies would be a significant step forward in ensuring the global consistency of data on this important chemical compound. This would benefit manufacturers, researchers, and regulatory bodies by providing a common framework for the assessment of this compound purity and quality.
Pre Clinical and Clinical Research Paradigms for Palatinose Monohydrate
In Vivo Animal Model Studies
Animal models have been employed to assess the systemic effects of Palatinose (B82088) monohydrate consumption, focusing on long-term safety, potential for genetic damage, and effects on developmental stages.
Multiple subchronic toxicity studies have been conducted, primarily in rats, to evaluate the safety of Palatinose upon repeated ingestion. In a 13-week study, Wistar rats were fed diets containing up to 10% isomaltulose. The results showed no adverse effects on daily clinical observations, body weight, food and water consumption, food conversion efficiency, ophthalmoscopy, hematology, clinical chemistry, or urinalysis. Neurobehavioral observations and motor activity assessments also revealed no abnormalities related to the substance. The highest dietary level corresponded to an average intake of 7.0 g/kg body weight/day for males and 8.1 g/kg body weight/day for females, establishing a clear no-observed-adverse-effect level (NOAEL) under these conditions.
Another 26-week oral toxicity study in Sprague-Dawley rats, where isomaltulose was administered by gavage at levels up to 4.5 g/kg body weight/day, similarly concluded that the substance did not induce clear signs of toxicity. Across these studies, macroscopic and microscopic examination of organs and tissues revealed no treatment-related pathological changes.
| Study Duration | Animal Model | Administration | Highest Dose Tested | Key Findings | Reference |
|---|---|---|---|---|---|
| 13 Weeks | Wistar rats | Dietary | 10% of diet (7.0 g/kg/day males, 8.1 g/kg/day females) | No signs of toxicity; no adverse effects on clinical signs, body weight, hematology, or organ pathology. | |
| 26 Weeks | Sprague-Dawley rats | Gavage | 4.5 g/kg/day | No clear signs of toxicity; no treatment-related pathological changes observed. |
The mutagenic potential of Palatinose has been assessed using the Ames test, a standard bacterial reverse mutation assay designed to detect a substance's capacity to induce genetic mutations. The test exposes specific strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations to the test substance. A positive result, indicated by the reversion of the bacteria to a non-mutant state, suggests the substance is mutagenic.
| Test System | Strains/Conditions | Result | Reference |
|---|---|---|---|
| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium strains TA1535, TA98, TA100, TA1537, TA1538; with and without metabolic activation. | Non-mutagenic |
The potential for Palatinose to cause embryotoxic or teratogenic effects has been investigated in developmental toxicity studies using pregnant rats. In a study conducted in accordance with OECD and FDA guidelines, mated female Wistar rats were fed diets containing up to 10% crystalline isomaltulose from day 0 to day 21 of pregnancy. This dietary level was equivalent to an intake of approximately 7 g/kg body weight/day.
The results demonstrated a lack of both maternal and developmental toxicity. There were no adverse effects on the condition or behavior of the dams, and parameters such as body weight, food intake, and reproductive performance were comparable to the control group. Crucially, detailed examination of the fetuses, including assessments of soft tissues and skeletons, revealed no visceral or skeletal abnormalities or any other findings of toxicological significance. These findings indicate that Palatinose does not induce embryotoxic or teratogenic effects in rats at high dietary levels.
| Animal Model | Exposure Period | Highest Dose Tested | Key Findings | Reference |
|---|---|---|---|---|
| Wistar rats | Day 0 to 21 of pregnancy | 10% of diet (~7 g/kg/day) | No maternal toxicity; no embryotoxic or teratogenic effects; no visceral or skeletal abnormalities in fetuses. |
In Vitro Cellular and Biochemical Assays
In vitro studies have been instrumental in elucidating the underlying biochemical mechanisms of Palatinose digestion, complementing the systemic observations from animal studies.
Preclinical research on Palatinose has primarily focused on its metabolic and toxicological profile following ingestion, with an emphasis on its digestion and systemic safety. As Palatinose is a carbohydrate that is completely hydrolyzed into the common dietary monosaccharides glucose and fructose (B13574) in the small intestine, dedicated in vitro studies to assess its direct effects on the viability and function of specific cell lines are not extensively reported in the available literature. The safety profile is instead established through the aforementioned in vivo toxicity studies, which have shown no adverse effects on organs or tissues at a cellular level.
The key mechanistic feature of Palatinose is its rate of hydrolysis by digestive enzymes. In vitro studies using intestinal disaccharidases from various species, including humans, have confirmed that Palatinose is a substrate for these enzymes and is completely hydrolyzed. However, the rate of this enzymatic cleavage is significantly slower compared to other disaccharides like sucrose (B13894) and maltose.
Studies utilizing brush border membrane preparations from the rat jejunum have provided quantitative insights into this interaction. The maximum velocity (Vmax) for the hydrolysis of isomaltulose was found to be only 11-12% of the Vmax for sucrose and 2-4% of that for maltose. Similarly, intestinal mucosal homogenates from pigs hydrolyzed isomaltulose at a rate of 10-20% compared to sucrose and 2-5% compared to maltose. This slow but complete hydrolysis is the fundamental mechanism responsible for its distinct physiological properties.
| Enzyme Source | Substrate | Relative Hydrolysis Rate (Vmax) | Reference |
|---|---|---|---|
| Rat jejunum brush border membranes | Maltose | 100% (Reference) | |
| Sucrose | ~17-33% of Maltose rate | ||
| Palatinose (Isomaltulose) | 2-4% of Maltose rate; 11-12% of Sucrose rate | ||
| Pig intestinal mucosal homogenate | Maltose | 100% (Reference) | |
| Sucrose | ~20-50% of Maltose rate | ||
| Palatinose (Isomaltulose) | 2-5% of Maltose rate; 10-20% of Sucrose rate |
Human Clinical Trials and Intervention Studies
The body of evidence for the physiological effects of Palatinose monohydrate in humans is primarily built upon a foundation of rigorous clinical trials and intervention studies. These studies have explored its metabolic responses in comparison to other carbohydrates, particularly sucrose, across various populations and research designs.
Randomized, Double-Blind, Placebo-Controlled Trial Designs
Randomized, double-blind, placebo-controlled trials (RCTs) represent the gold standard in clinical research, and numerous such studies have been conducted to evaluate the effects of this compound. A systematic review and meta-analysis of RCTs revealed that the ingestion of isomaltulose leads to an attenuated and more prolonged glycemic response compared to sucrose. nih.gov This meta-analysis, which included 11 RCTs with 175 participants, demonstrated that the peak concentrations of blood glucose and insulin (B600854) following isomaltulose consumption were significantly lower than those after sucrose ingestion. nih.gov
Another meta-analysis of ten studies involving 367 participants further supports these findings, showing that isomaltulose significantly reduced plasma glucose levels at 60 minutes post-meal compared to sucrose. nih.govmdpi.com These trials have been conducted in diverse populations across different countries, including Japan, Brazil, Germany, and the Netherlands, and have involved participants with varying health statuses. nih.gov
The design of these studies often involves a crossover methodology, where participants consume either Palatinose or a control substance (typically sucrose) on separate occasions after an overnight fast, allowing for a direct comparison of the postprandial metabolic responses within the same individuals. nih.govdzd-ev.de For instance, a crossover study on 10 adults with type 2 diabetes found that a 50g dose of isomaltulose resulted in 20% lower peak blood glucose concentrations and 55% lower insulin secretion compared to 50g of sucrose. dzd-ev.de
A study utilizing a double-blind, randomized, placebo-controlled, cross-over design with 30 overweight/obese volunteers (some with type 2 diabetes) investigated the hormonal response to Palatinose. nutraingredients.com The findings indicated that a 50-gram dose of Palatinose consumed before a meal led to significantly greater increases in glucagon-like peptide-1 (GLP-1), a hormone beneficial for metabolic health. nutraingredients.com
The following table summarizes the key characteristics and findings of selected randomized controlled trials on this compound.
| Study Design | Participant Population | Intervention | Comparator | Key Findings |
| Double-blind, randomized, placebo-controlled, cross-over | 30 overweight/obese volunteers (15 with type 2 diabetes) | 50g Palatinose snack one hour before lunch | 50g sucrose snack | Significantly higher GLP-1 levels with Palatinose. nutraingredients.com |
| Crossover study | 10 adults with type 2 diabetes | 50g isomaltulose | 50g sucrose | 20% lower peak blood glucose and 55% lower insulin secretion with isomaltulose. dzd-ev.de |
| 12-week dietary intervention | 101 patients with type 2 diabetes | 50g/day isomaltulose in sweet foods | 50g/day sucrose in sweet foods | No significant difference in HbA1c, but significantly lower triglyceride levels with isomaltulose. diabetesjournals.org |
| Randomized, single-blind crossover trial | 20 individuals with prediabetes | Low-carbohydrate oral nutritional supplement with isomaltulose | Standard oral nutritional supplement | Significantly lower incremental area under the curve for blood glucose and insulin. mdpi.com |
Cohort Studies and Retrospective Analyses for Real-World Data
While RCTs provide high-quality evidence under controlled conditions, cohort studies and retrospective analyses offer valuable insights into the effects of this compound in real-world settings. A retrospective study analyzed data from 117 individuals who participated in a digital nutrition program that included continuous glucose monitoring. nih.govfrontiersin.org This real-life study found that consuming meals with isomaltulose-sweetened drinks, as opposed to sucrose-sweetened drinks, resulted in lower postprandial glycemia and reduced 24-hour glycemic variability. nih.gov
The study cohort consisted of 117 participants with a mean age of 42.9 years and a mean BMI of 28.7 kg/m ². nih.govfrontiersin.org The participants consumed their usual meals, with the only modification being the type of sweetener in their drinks on specific test days. nih.govfrontiersin.org This design allows for the assessment of Palatinose's effects as part of a regular diet. The findings from this retrospective analysis suggest that the benefits of isomaltulose on glucose control observed in controlled trials can be translated into habitual dietary practices. nih.gov
The table below presents the key details of the retrospective cohort study.
| Study Design | Participant Cohort | Intervention | Comparator | Key Real-World Findings |
| Retrospective analysis of a digital nutrition program | 117 individuals (mean age 42.9, mean BMI 28.7 kg/m ²) | Isomaltulose-sweetened drinks with usual meals | Sucrose-sweetened drinks with usual meals | Lower postprandial glycemia and reduced 24-hour glycemic variability with isomaltulose. nih.govfrontiersin.org |
Research in Specific Human Subpopulations (e.g., Overweight/Obese, Diabetic, Infants)
Research on this compound has extended to specific subpopulations to understand its effects in groups with different metabolic characteristics.
Overweight/Obese Individuals: In overweight and obese individuals, Palatinose has been shown to have beneficial effects on metabolic parameters. A study involving 30 overweight/obese participants found that Palatinose consumption led to significantly higher levels of GLP-1, a hormone that plays a role in appetite regulation and blood glucose control. nutraingredients.comnutraceuticalbusinessreview.com Another 12-week intervention study with 50 overweight to obese adults on a calorie-restricted diet found that replacing 40g of sucrose with isomaltulose resulted in a small but significantly greater weight loss, which was attributed to higher fat utilization. isomaltulose.org Furthermore, studies have indicated that isomaltulose promotes higher fat burning in overweight and obese individuals, both at rest and during physical activity. isomaltulose.org
Diabetic Individuals: For individuals with type 2 diabetes, Palatinose has been demonstrated to be a more suitable carbohydrate choice compared to sucrose for managing blood glucose levels. dzd-ev.de A study on ten adults with type 2 diabetes showed that isomaltulose intake resulted in a 20% lower mean peak blood glucose concentration and a 55% lower insulin secretion compared to sucrose. dzd-ev.de This effect is partly attributed to the differential release of gut hormones; isomaltulose reduces the secretion of glucose-dependent insulinotropic polypeptide (GIP) while increasing GLP-1 secretion, which helps in preventing sharp fluctuations in blood glucose. dzd-ev.de A 12-week study in 101 patients with type 2 diabetes, however, did not find a significant effect on long-term glycemic control (HbA1c) when replacing 50g of sucrose with isomaltulose daily, although it did lead to lower triglyceride levels. diabetesjournals.org
Infants: The suitability and safety of Palatinose in early nutrition have also been investigated. A randomized controlled trial involving 50 infants aged 4 to 8 months assessed a follow-on formula containing isomaltulose. plos.orgisomaltulose.org The study found that the isomaltulose-containing formula was well-accepted and tolerated, with no differences in adverse events, crying time, flatulence, or stool characteristics compared to a conventional formula. plos.org While the expected lower postprandial insulin and glucose levels were not observed at the single 60-minute time point, the study highlights the potential for using low-glycemic carbohydrates in infant nutrition. plos.org
The following table summarizes research findings in these specific subpopulations.
| Subpopulation | Study Design | Key Findings |
| Overweight/Obese | Randomized, double-blind, placebo-controlled, cross-over | Increased secretion of the beneficial gut hormone GLP-1. nutraingredients.comnutraceuticalbusinessreview.com |
| Overweight/Obese | 12-week intervention study | Greater weight loss on a calorie-restricted diet when replacing sucrose with isomaltulose. isomaltulose.org |
| Type 2 Diabetes | Crossover study | 20% lower peak blood glucose and 55% lower insulin secretion compared to sucrose. dzd-ev.de |
| Type 2 Diabetes | 12-week dietary intervention | No significant change in HbA1c, but lower triglyceride levels. diabetesjournals.org |
| Infants (4-8 months) | Randomized controlled trial | Isomaltulose-containing follow-on formula was well-accepted and tolerated. plos.orgisomaltulose.org |
Regulatory Science and Safety Assessment Frameworks for Palatinose Monohydrate
Global Regulatory Status and Authorization Processes (e.g., GRAS, Novel Food Approvals)
Palatinose (B82088), also known by its generic name isomaltulose, has secured a strong regulatory standing across major global markets, a process underpinned by extensive safety evaluations. In the United States, the Food and Drug Administration (FDA) acknowledged its status as Generally Recognized as Safe (GRAS) in March 2006. regulations.gov This decision was formalized through a "letter of no objection" to GRAS notification #184, paving the way for its use in a wide array of food and beverage products. balafive.comfoodnavigator.com The FDA's review included a thorough assessment of biological data, toxicological and metabolic studies, and research on gastrointestinal tolerance, concluding that the use of Palatinose presents no health concerns. foodnavigator.com
In the European Union, isomaltulose received approval as a Novel Food in July 2005, a designation that is the European equivalent of GRAS status. foodnavigator.comnutraceuticalsworld.com This approval allows for its use in all foods and beverages across the EU. nutraceuticalsworld.com The European Food Safety Authority (EFSA) has also provided positive opinions on health claims related to isomaltulose, such as its contribution to normal energy-yielding metabolism and its benefits for dental health and having a lower effect on blood glucose levels. beneo.com
Beyond the US and EU, Palatinose has a long history of use in other countries. It has been used as a food ingredient in Japan since 1985. foodnavigator.comnih.govresearchgate.net Health Canada has also issued a no objection letter for its use as a food ingredient, where it is intended to replace sucrose (B13894) or other carbohydrates in products like beverages, sports nutrition items, and dairy products. canada.ca Its food status has been confirmed by authorities in more than 40 countries. balafive.com
Global Regulatory Status of Palatinose (Isomaltulose)
| Region/Country | Regulatory Status | Year of Approval/Recognition | Key Details |
|---|---|---|---|
| United States | GRAS (Generally Recognized as Safe) | 2006 | FDA issued a "letter of no objection" (GRAS Notice No. GRN 000184). balafive.comfoodnavigator.com |
| European Union | Novel Food | 2005 | Approved for use in all foods and beverages. foodnavigator.comnutraceuticalsworld.com |
| Japan | Food Ingredient | 1985 | Has a long history of use in the Japanese market. foodnavigator.comnih.gov |
| Canada | Approved Food Ingredient | - | Health Canada has issued a "no objection" letter for its use. canada.ca |
Comprehensive Safety and Tolerability Profiles in Human Consumption Research
The safety and tolerability of Palatinose monohydrate in humans have been established through numerous scientific studies. A key aspect of its safety profile is its digestion process. Like sucrose, it is a disaccharide composed of glucose and fructose (B13574), but linked by a more stable α-1,6-glycosidic bond. canada.ca This structural difference causes it to be hydrolyzed and absorbed much more slowly and completely in the small intestine. foodnavigator.comnih.gov This slow and complete digestion is fundamental to its high tolerability. nih.govresearchgate.net
Human clinical studies have demonstrated that Palatinose is well-tolerated, even at high doses. Research involving both healthy and diabetic individuals showed that doses up to 50 grams were consumed without signs of intestinal discomfort. nih.govresearchgate.net Toxicological studies, including those on subchronic toxicity, teratogenicity, and genotoxicity, have shown no evidence of potential toxicity. canada.ca Furthermore, because it is fully broken down into the common dietary sugars glucose and fructose and has negligible residual protein from its manufacturing, it is not considered an allergenic risk. canada.ca
Research has also extended to specific populations, such as infants. A randomized double-blind control study involving infants aged 4 to 8 months investigated a follow-on formula containing Palatinose. beneo.com The 28-day study confirmed the safe use and good acceptability of the Palatinose-containing formula. beneo.com Another significant area of research is dental health. Studies have shown that Palatinose is non-cariogenic because it is hardly fermented by oral microbes and can inhibit the formation of glucans, which are necessary for cavity-causing microorganisms to adhere to teeth. balafive.comcanada.ca The US FDA has approved its use as a non-cariogenic carbohydrate. balafive.com
Summary of Human Safety and Tolerability Studies on Palatinose (Isomaltulose)
| Study Focus | Population | Key Findings | Reference |
|---|---|---|---|
| Gastrointestinal Tolerance | Healthy and diabetic adults | High doses up to 50g were well-tolerated without intestinal discomfort. | nih.govresearchgate.net |
| General Safety | General population | Toxicological studies showed no evidence of subchronic toxicity, teratogenicity, or genotoxicity. | canada.ca |
| Acceptability in Infants | Infants (4-8 months) | A follow-on formula with Palatinose was found to be safe and well-accepted over a 28-day period. | beneo.com |
| Dental Health | General population | Confirmed as non-cariogenic; hardly fermented by oral bacteria. | balafive.comcanada.ca |
| Metabolic Response | Healthy volunteers | Oral doses of Palatinose-based sweeteners resulted in significantly lower blood glucose levels at 60 minutes compared to glucose. | nih.gov |
Post-Market Surveillance and Long-Term Efficacy Research in the Context of Public Health
Post-market surveillance (PMS) for food ingredients like this compound involves the ongoing collection and evaluation of data from real-world use to monitor safety and performance. igj.nlwho.int For manufacturers, this is a systematic process to ensure the product continues to meet safety standards and to identify any needs for corrective action. igj.nl While less formalized than for medical devices or pharmaceuticals, this surveillance for food ingredients relies on continued research and monitoring of consumer data to address public health questions. fda.gov
In the context of public health, long-term efficacy research for Palatinose has increasingly focused on its potential benefits for metabolic health. A recent human intervention study highlighted its role in supporting metabolic stability. foodanddrinktechnology.com The study, involving adults with metabolic syndrome, found that consuming Palatinose not only resulted in a lower immediate blood glucose response compared to sucrose but also improved the body's hormonal response to a subsequent meal hours later. foodanddrinktechnology.comnutraceuticalsworld.com
This phenomenon, known as the "second-meal effect," was linked to an increased release of beneficial gut hormones GLP-1 (glucagon-like peptide-1) and PYY (peptide tyrosine tyrosine). foodanddrinktechnology.comnutraceuticalsworld.com These hormones are known to support blood glucose control and promote satiety. foodanddrinktechnology.com The study demonstrated that the sustained release of energy from Palatinose leads to stabilized blood glucose levels and improved insulin (B600854) release over time, suggesting a potential for increased insulin sensitivity. foodanddrinktechnology.comnutraceuticalsworld.com This type of long-term efficacy research strengthens the evidence for the role of functional carbohydrates like Palatinose in supporting long-term metabolic health and managing conditions like obesity and metabolic syndrome from a public health perspective. foodanddrinktechnology.combeneo.com
Long-Term Efficacy Research Findings for Palatinose (Isomaltulose)
| Research Area | Study Design | Key Outcomes | Public Health Implication |
|---|---|---|---|
| Metabolic Stability | Double-blind, randomized, placebo-controlled crossover trial with adults with metabolic syndrome. nutraceuticalsworld.com | Demonstrated a "second-meal effect," with a lower blood glucose response to a second meal after Palatinose consumption. foodanddrinktechnology.comnutraceuticalsworld.com | Supports the potential for long-term blood sugar management and metabolic health. foodanddrinktechnology.com |
| Hormonal Response | Human intervention study. foodanddrinktechnology.com | Increased release of beneficial gut hormones GLP-1 and PYY compared to sucrose. foodanddrinktechnology.comnutraceuticalsworld.com | Improved hormonal balance may lead to better blood glucose control and insulin sensitivity over time. foodanddrinktechnology.com |
| Lipid Metabolism | Multiple studies documented. | Regular consumption of Palatinose improves lipid metabolism compared to other sweeteners. nih.gov | May contribute to cardiovascular health as part of a balanced diet. |
Future Research Directions and Translational Perspectives
Precision Nutrition and Personalized Dietary Strategies Utilizing Palatinose (B82088) Monohydrate
The one-size-fits-all approach to dietary recommendations is gradually being replaced by precision nutrition, which considers an individual's unique biological makeup. Palatinose monohydrate, with its predictable and favorable metabolic effects, is an ideal candidate for inclusion in such personalized strategies. Future research should focus on tailoring its use to optimize health outcomes based on individual characteristics.
While studies consistently show that this compound results in a lower postprandial glucose and insulin (B600854) response compared to sucrose (B13894), the magnitude of this effect can vary among individuals. nih.govfrontiersin.org The underlying reasons for this variability are a critical area for future research. Investigations should delve into:
Genetic Polymorphisms: Exploring variations in genes encoding for intestinal disaccharidases (like the sucrase-isomaltase complex) that are responsible for hydrolyzing this compound. canada.ca Identifying specific single nucleotide polymorphisms (SNPs) could help predict an individual's digestive capacity and subsequent glycemic response.
Metabolic Phenotyping: Characterizing individuals based on their baseline metabolic health, including insulin sensitivity, fasting glucose levels, and lipid profiles. Studies have already shown that individuals with metabolic syndrome or type 2 diabetes can benefit from this compound. foodanddrinktechnology.comnutraceuticalbusinessreview.combeneo.com Future work should refine these observations to create predictive models of response. For instance, the incretin (B1656795) hormone response, particularly the release of glucagon-like peptide-1 (GLP-1), is a key mechanism of this compound's beneficial effects. nutraceuticalbusinessreview.combeneo.comnutraceuticalsworld.com Research is needed to understand how baseline GLP-1 secretion or sensitivity influences the outcomes of this compound consumption.
Gut Microbiome Composition: The gut microbiota plays a crucial role in metabolizing dietary components and influencing host metabolism. Research is required to determine whether and how the composition and function of an individual's gut microbiome modulate the digestion of this compound and its systemic effects.
| Area of Investigation | Key Research Questions | Potential Impact |
|---|---|---|
| Genetics | Do SNPs in the sucrase-isomaltase gene affect the rate of this compound hydrolysis and glycemic response? | Identification of genetic markers to predict individual metabolic responses. |
| Metabolic Health | How do baseline insulin resistance and GLP-1 levels modify the benefits of this compound on blood glucose control? foodanddrinktechnology.comnutraceuticalbusinessreview.com | Tailored dietary advice for individuals with pre-diabetes, type 2 diabetes, and metabolic syndrome. |
| Gut Microbiome | Does the gut microbiome composition influence the fermentation of any unabsorbed this compound and impact metabolic health markers? | Development of synbiotic products combining this compound with specific probiotics for enhanced benefits. |
Exploration of Synergistic Effects with Other Bioactive Compounds and Dietary Components
The physiological effects of this compound are unlikely to occur in isolation, as it is consumed within a complex dietary matrix. Future research should explore potential synergistic interactions with other food components to amplify its health benefits. Promising areas of investigation include:
Dietary Fibers: Combining this compound with soluble and insoluble fibers could further modulate glycemic response, enhance satiety, and promote gut health.
Polyphenols and Antioxidants: Investigating whether the co-ingestion of this compound with polyphenol-rich ingredients (e.g., from berries, tea, or cocoa) can enhance antioxidant capacity and offer greater protection against metabolic stress.
Proteins and Amino Acids: In sports nutrition and clinical settings, understanding the interplay between this compound's sustained energy release and protein's role in muscle synthesis and repair is crucial for optimizing performance and recovery.
Other Low-Glycemic Ingredients: Formulating foods with a blend of low-glycemic carbohydrates, including this compound, could create products with superior metabolic profiles and sensory characteristics.
Development of Novel Delivery Systems and Food Matrix Interactions
The physical properties of this compound, such as its stability and low hygroscopicity, make it an excellent ingredient for food technology innovation. beneo.comimcdus.com Research into novel delivery systems can expand its application and efficacy.
Encapsulation and Controlled Release: Developing microencapsulation technologies for this compound could allow for even more targeted and sustained release in the gastrointestinal tract, potentially enhancing its effects on incretin hormones.
Food Matrix Engineering: The interaction between this compound and the structure of the food in which it is incorporated (e.g., baked goods, beverages, dairy products) can influence its digestion rate. nih.govresearchgate.net Future studies should systematically evaluate how processing techniques and the physical form of the food matrix affect its physiological properties. For example, its high stability under acidic conditions makes it ideal for isotonic sports drinks. beneo.com
Parenteral and Enteral Nutrition: A novel Palatinose-based enteral formula has shown utility in improving carbohydrate and lipid metabolism in clinical settings. nih.gov Further development of such specialized nutritional products for parenteral and enteral feeding in critically ill or diabetic patients is a significant translational opportunity. google.comdntb.gov.ua
Long-Term Health Outcomes and Epidemiological Studies in Diverse Populations
While short- and medium-term studies have demonstrated the metabolic benefits of this compound, there is a need for long-term research to substantiate its role in preventing chronic diseases. nih.govfnbnews.com
Longitudinal Cohort Studies: Future epidemiological research should incorporate dietary assessment methods that can distinguish this compound from other sugars. This would allow for the investigation of associations between its long-term consumption and the incidence of type 2 diabetes, cardiovascular disease, and obesity in large, diverse populations.
Chronic Disease Prevention Trials: Large-scale, randomized controlled trials spanning several years are necessary to confirm whether the consistent replacement of high-glycemic carbohydrates with this compound can significantly reduce the risk of developing metabolic diseases.
Studies in Specific Life Stages: Research should be expanded to evaluate the long-term benefits of this compound in specific populations such as children, pregnant women, and the elderly, where metabolic health is of particular concern.
| Study Duration | Population | Key Finding | Reference |
|---|---|---|---|
| 12 weeks | Healthy overweight and obese adults | Replacement of sucrose with Palatinose in an energy-reduced diet supported additional loss of body weight and fat mass. | fnbnews.com |
| 4 weeks | Hyperlipidaemic individuals | Regular consumption of Palatinose resulted in lower fasting blood glucose and insulin resistance compared to baseline. | nih.gov |
Integration into Therapeutic Strategies for Chronic Metabolic and Inflammatory Diseases
The established effects of this compound on glucose metabolism and incretin hormone secretion suggest a therapeutic role beyond general dietary improvement. nutraceuticalbusinessreview.combeneo.com
Medical Nutrition Therapy (MNT) for Diabetes: Future clinical trials should focus on integrating this compound-containing foods into structured MNT programs for individuals with pre-diabetes and type 2 diabetes. The goal would be to assess its impact on long-term glycemic control (HbA1c), medication requirements, and the incidence of diabetic complications.
Weight Management Programs: Its role in promoting fat oxidation makes this compound a promising component of structured weight management interventions. fnbnews.comalsiano.com Research should evaluate its effectiveness as part of a comprehensive lifestyle modification program.
Non-alcoholic Fatty Liver Disease (NAFLD): Given the link between high-glycemic diets and NAFLD, studies are warranted to investigate whether substituting other sugars with this compound can improve liver fat accumulation and hepatic insulin sensitivity.
Anti-Inflammatory Effects: Chronic metabolic diseases are characterized by a state of low-grade inflammation. Future research should explore whether the more stable glycemic and insulinemic environment promoted by this compound translates into a reduction in inflammatory markers (e.g., C-reactive protein, certain cytokines), thereby mitigating a key driver of chronic disease.
By pursuing these research directions, the scientific community can build upon the existing evidence to fully elucidate the health benefits of this compound, paving the way for its broader application in personalized nutrition, functional foods, and clinical therapeutics.
Q & A
Q. What analytical methods are recommended for characterizing the purity and structural integrity of Palatinose monohydrate in research settings?
To ensure batch consistency, use high-performance liquid chromatography (HPLC) with refractive index detection to quantify sugar purity and detect impurities like residual sucrose or byproducts . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C) confirms the α(1→6) glycosidic linkage and distinguishes it from isomers like sucrose or trehalose . Mass spectrometry (MS) further validates molecular weight (342.3 g/mol) and hydration state. For monosaccharide composition, hydrolyze the disaccharide with α-glucosidase and analyze via ion chromatography .
Q. How should researchers standardize storage conditions for this compound to maintain stability in long-term studies?
Store in airtight containers at room temperature (20–25°C) with desiccants to prevent moisture absorption, as hydration state impacts solubility and reactivity . Label batches with d10, d50, and d90 particle size distribution values if particle size affects experimental outcomes (e.g., dissolution kinetics in bioavailability studies) . Pre-dry samples at 40°C for 4 hours before use in moisture-sensitive assays .
Q. What protocols ensure accurate solubility measurements of this compound in aqueous and non-polar solvents?
Dissolve weighed samples in deionized water at 25°C under agitation (200 rpm) for 24 hours, followed by centrifugation (10,000 × g, 10 min) to separate undissolved particles. Quantify supernatant concentration via HPLC . For non-polar solvents, use co-solvents like ethanol (up to 40% v/v) and validate solubility with gravimetric analysis after solvent evaporation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound’s glycemic response in human vs. animal models?
Apply a crossover study design with controlled diets in animal models (e.g., Sprague-Dawley rats) and human cohorts, measuring incremental area under the curve (iAUC) for blood glucose. Account for interspecies differences in intestinal α-glucosidase activity by conducting in vitro enzymatic hydrolysis assays at physiological pH (6.8–7.4) . Use multivariate regression to adjust for confounding variables like gut microbiota composition .
Q. What statistical approaches are optimal for analyzing batch-to-batch variability in this compound used in sensitive bioassays?
Perform ANOVA with Tukey’s post hoc test to compare critical parameters (e.g., purity, solubility) across ≥3 batches. For cell-based assays (e.g., insulin secretion studies), include a negative control (e.g., mannitol) and normalize data to batch-specific peptide content if TFA residues (<1%) interfere with cell viability . Use Design of Experiments (DOE) frameworks (e.g., Box-Behnken design) to optimize formulation variables like excipient ratios .
Q. What methodologies validate the absence of endotoxins or microbial contamination in this compound used in in vivo studies?
Conduct Limulus Amebocyte Lysate (LAL) assays to quantify endotoxin levels (<0.25 EU/mg). For microbial analysis, use membrane filtration (0.45 µm) followed by incubation on Tryptic Soy Agar (aerobic) and Thioglycollate Medium (anaerobic) for 14 days . Report results in colony-forming units (CFU/g) and align with USP <61> and <62> standards .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in reported enzymatic stability of this compound across pH gradients?
Replicate experiments using standardized buffers (e.g., citrate-phosphate for pH 3–7, Tris-HCl for pH 7–9) and commercial enzymes (e.g., porcine intestinal α-glucosidase). Measure residual substrate via HPLC and calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models. Compare results with literature under identical temperature (37°C) and agitation conditions .
Q. What evidence is required to confirm the identity of this compound in novel synthetic pathways?
Provide ≥2 orthogonal analytical datasets:
- Chromatographic : Retention time match with USP reference standard in HPLC .
- Spectroscopic : ¹³C NMR peaks at δ 104.5 ppm (anomeric carbon of glucose) and δ 63.2 ppm (fructose C6) .
- Elemental analysis : Carbon content within 0.3% of theoretical value (C: 42.11%, H: 6.47%, O: 51.42%) .
Supplementary Data Guidelines
Include tables such as:
- Table 1 : Comparative glycemic index (GI) values of this compound across studies .
- Table 2 : DOE matrix for optimizing this compound dissolution in bilayer tablet formulations .
For reproducibility, submit raw chromatograms, NMR spectra, and statistical code as supplementary files in FAIR-aligned repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
